Product packaging for 4-(1H-Imidazol-1-yl)benzaldehyde(Cat. No.:CAS No. 10040-98-9)

4-(1H-Imidazol-1-yl)benzaldehyde

Cat. No.: B157908
CAS No.: 10040-98-9
M. Wt: 172.18 g/mol
InChI Key: DCICUQFMCRPKHZ-UHFFFAOYSA-N
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Description

Contextualizing N-Arylated Imidazoles in Contemporary Chemical Science

N-arylated imidazoles are a class of organic compounds that feature an imidazole (B134444) ring directly attached to an aryl group. This structural motif is of particular importance in contemporary chemical science due to its prevalence in biologically active compounds. researchgate.net These compounds have found applications as therapeutic agents, including anticancer, anti-inflammatory, and antiviral medications. researchgate.netiucr.org Furthermore, their utility extends to agriculture, where they are employed as fungicides, herbicides, and plant growth regulators. researchgate.netiucr.org

Research Significance of the 4-(1H-Imidazol-1-yl)benzaldehyde Scaffold

The this compound scaffold is a key intermediate in the synthesis of a variety of functional molecules. nih.gov The presence of both an aldehyde group and an imidazole ring allows for a diverse range of chemical transformations. The aldehyde functionality can undergo reactions such as condensation, oxidation, and reduction, while the imidazole ring can be further functionalized or participate in coordination with metal ions. evitachem.com

This scaffold has been utilized in the development of compounds with potential therapeutic applications. For instance, it has served as a starting material for the synthesis of chalcones with antifungal properties. mdpi.comchemicalbook.com Additionally, derivatives of this scaffold have been investigated for their activity as inhibitors of enzymes like aldehyde dehydrogenase, which is a target in cancer therapy. nih.govacs.orgwhiterose.ac.uk The structural features of this compound, particularly the para-substitution pattern of the imidazole and benzaldehyde (B42025) groups, influence its molecular geometry and intermolecular interactions, which are crucial for its reactivity and biological activity. iucr.orgnih.gov

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₈N₂O nih.govscbt.com
Molecular Weight 172.18 g/mol nih.govscbt.com
Melting Point 153-155 °C chemicalbook.comsigmaaldrich.com
Appearance Pale-yellow solid nih.gov
CAS Number 10040-98-9 chemicalbook.comnih.govscbt.comsigmaaldrich.com

Spectroscopic Data of this compound

SpectroscopyKey FeaturesSource
¹H NMR (CDCl₃) δ 10.05 (s, 1H, CHO), 8.05-7.99 (m, 3H), 7.59 (d, 2H), 7.38 (s, 1H), 7.26 (s, 1H) nih.gov
¹³C NMR (CDCl₃) δ 190.6, 141.7, 135.4, 135.0, 131.6, 131.2, 121.1, 117.7 nih.gov
IR (ATR, cm⁻¹) 3138, 3109, 2818, 2746, 1676, 1604, 1519, 1481 iucr.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2O B157908 4-(1H-Imidazol-1-yl)benzaldehyde CAS No. 10040-98-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-imidazol-1-ylbenzaldehyde
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-7-9-1-3-10(4-2-9)12-6-5-11-8-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCICUQFMCRPKHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353058
Record name 4-(1H-Imidazol-1-yl)benzaldehyde
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Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10040-98-9
Record name 4-(1H-Imidazol-1-yl)benzaldehyde
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1H-Imidazol-1-yl)benzaldehyde
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Record name 4-(1H-imidazol-1-yl)benzaldehyde
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Synthetic Methodologies and Strategies for 4 1h Imidazol 1 Yl Benzaldehyde

Established Synthetic Routes to 4-(1H-Imidazol-1-yl)benzaldehyde

Established methods for the synthesis of this compound primarily rely on N-arylation reactions, a cornerstone of carbon-nitrogen bond formation in organic chemistry.

Copper(I)-Catalyzed N-Arylation of Imidazole (B134444)

The copper(I)-catalyzed N-arylation of imidazole stands as a robust and widely employed method for the synthesis of N-arylimidazoles, including this compound. This reaction, a variation of the Ullmann condensation, typically involves the coupling of an aryl halide with imidazole in the presence of a copper(I) catalyst and a base.

A common approach involves treating 4-bromobenzaldehyde (B125591) with imidazole using a copper(I) catalyst in an aprotic solvent with the addition of potassium carbonate. nih.gov This method has been reported to produce the target compound in high yield. nih.gov The general reaction is as follows:

4-bromobenzaldehyde + Imidazole --(Cu(I) catalyst, Base)--> this compound

The efficiency of this catalytic system can be enhanced by the use of specific ligands. For instance, 4,7-dimethoxy-1,10-phenanthroline (B1245073) has been identified as an effective ligand for the copper-catalyzed N-arylation of imidazoles with both aryl iodides and bromides under mild conditions. researchgate.net The addition of polyethylene (B3416737) glycol (PEG) can further accelerate this reaction. researchgate.net

Detailed research findings have demonstrated the versatility of copper-catalyzed N-arylation for a range of substituted imidazoles and aryl halides, resulting in good to excellent yields. researchgate.net For a similar compound, 3-(1H-imidazol-1-yl)benzaldehyde, a synthesis was achieved by heating a mixture of 3-bromobenzaldehyde, imidazole, and copper powder in water under a nitrogen atmosphere, yielding the product after purification.

Table 1: Copper(I)-Catalyzed N-Arylation of Benzaldehyde (B42025) Derivatives with Imidazole

Aryl HalideCatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
4-bromobenzaldehydeCopper(I) saltNot specifiedK₂CO₃Aprotic solventNot specifiedNot specifiedHigh
3-bromobenzaldehydeCopper powderNoneImidazole (excess)WaterReflux7254

Note: The table is compiled from descriptive accounts of the syntheses.

N-Arylation using Hexadecyltrimethylammonium Bromide as Catalyst

Novel and Green Synthetic Approaches for Imidazole Derivatives

In recent years, a significant shift towards the development of more sustainable and environmentally friendly synthetic methods has been observed. This trend is reflected in the novel approaches to synthesizing imidazole derivatives, including the use of heterogeneous catalysts and microwave-assisted protocols.

Utilization of Heterogeneous Catalysts in this compound Synthesis

Heterogeneous catalysts offer several advantages over their homogeneous counterparts, including easier separation from the reaction mixture, potential for recycling, and often milder reaction conditions. For the synthesis of substituted imidazoles, various heterogeneous catalytic systems have been explored.

One such example is the use of a magnetic core-shell structured fucoidan-coated Fe₃O₄ nanoparticle (Fe₃O₄@FU) catalyst. nih.gov This catalyst has been successfully employed in the one-pot synthesis of tri- and tetra-substituted imidazoles from benzil, various aldehydes, and ammonium (B1175870) acetate (B1210297) in ethanol (B145695) under reflux conditions. nih.gov This method provides good to excellent yields and allows for the straightforward synthesis of a library of imidazole derivatives.

Another approach involves the use of FeCl₃ supported on silica (B1680970) (FeCl₃/SiO₂) as a heterogeneous catalyst for the synthesis of multisubstituted imidazoles from acetals and benzils with ammonium acetate. nih.gov This solvent-free method offers high efficiency and good yields under benign conditions. nih.gov

Furthermore, copper-exchanged fluorapatite (B74983) has been reported as an effective heterogeneous catalyst for the N-arylation of imidazoles with arylboronic acids in methanol (B129727) at room temperature, providing good yields of N-arylimidazoles. beilstein-journals.org

Table 2: Heterogeneous Catalysts in the Synthesis of Imidazole Derivatives

CatalystReactantsSolventConditionsYield (%)
Fe₃O₄@FUBenzil, Benzaldehyde, Ammonium AcetateEthanolRefluxGood to Excellent
FeCl₃/SiO₂Benzil, Benzaldehyde dimethyl acetal, Ammonium AcetateSolvent-freeNot specifiedVery Good
Copper-exchanged fluorapatiteImidazole, Arylboronic acidMethanolRoom TemperatureGood

Note: This table represents the general applicability of these catalysts for the synthesis of imidazole derivatives from aldehydes.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. semanticscholar.org This technology has been successfully applied to the synthesis of various imidazole derivatives.

Multicomponent reactions, where three or more reactants combine in a single step to form a product, are particularly well-suited for microwave assistance. For instance, the synthesis of 2,4,5-triphenyl-1H-imidazole derivatives has been achieved in a one-pot reaction of benzil, an aromatic aldehyde, and ammonium acetate under microwave irradiation. researchgate.net Optimization studies have shown that factors such as microwave power and reaction time significantly influence the yield of the product. researchgate.net

In some protocols, a catalyst such as glacial acetic acid is used in solvent-free conditions, offering a green and efficient route to substituted imidazoles. Microwave-assisted synthesis has also been employed in sequential two-step, one-pot procedures to create complex imidazole-containing heterocycles with moderate to good yields. semanticscholar.org

Table 3: Microwave-Assisted Synthesis of Substituted Imidazoles

ReactantsCatalyst/ConditionsTime (min)Yield (%)
Benzil, Aromatic Aldehyde, Ammonium AcetateGlacial Acetic Acid, Solvent-free, 180W1-3High
Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Amine, Benzil, Ammonium Acetatep-TsOH, Ethanol, 100°C3046-80
Phenylazide, Propargyloxybenzaldehyde, 1,2-diaminobenzeneCuSO₄·5H₂O, D-glucose, THF/H₂O, 100W1580

Note: This table showcases examples of microwave-assisted synthesis of imidazole derivatives, highlighting the efficiency of this technique.

Chemical Reactivity and Derivatization of 4 1h Imidazol 1 Yl Benzaldehyde

Condensation Reactions for Formation of Chalcone (B49325) Derivatives

The aldehyde group in 4-(1H-imidazol-1-yl)benzaldehyde readily participates in condensation reactions, most notably the Claisen-Schmidt condensation, to form chalcones. wikipedia.org This reaction involves the cross-aldol condensation of an aldehyde or ketone with an aromatic carbonyl compound that lacks an alpha-hydrogen. wikipedia.org

Synthesis of 3-[4-(1H-Imidazol-1-yl)phenyl]prop-2-en-1-ones

A prominent example of this reactivity is the synthesis of (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. mdpi.com This is achieved through a Claisen-Schmidt condensation of this compound with 4'-methylacetophenone. mdpi.com The reaction is typically carried out in methanol (B129727) at room temperature with the addition of aqueous sodium hydroxide (B78521) as a base, yielding the desired chalcone. mdpi.com The resulting imidazole-containing chalcones are recognized for their potential as antifungal agents. mdpi.com

These chalcones serve as crucial intermediates in the synthesis of various heterocyclic compounds. researchgate.net

Cycloaddition and Heterocycle Formation Strategies

The derivatives of this compound, particularly the chalcones, are valuable precursors for the synthesis of more complex heterocyclic structures through cycloaddition and multi-component reactions.

Synthesis of Pyrimidine (B1678525) Derivatives from Chalcone Intermediates

Chalcones derived from this compound can be cyclized to form pyrimidine derivatives. researchgate.net Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. The synthesis is typically achieved by reacting the chalcone intermediate with urea (B33335), thiourea, or guanidine (B92328) hydrochloride under basic conditions. ijper.org For instance, the reaction of a chalcone with urea in the presence of ethanolic potassium hydroxide solution, followed by reflux, leads to the formation of the corresponding pyrimidine. ijper.orgijres.org Microwave-assisted synthesis has also been employed as an environmentally friendly method to produce these derivatives with shorter reaction times and excellent yields. ijper.org

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs) offer an efficient strategy for synthesizing complex molecules in a single step from three or more reactants. sciepub.com this compound is a suitable aldehyde component for such reactions, including the Ugi four-component reaction (U-4CR). wikipedia.org

The Ugi reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide, which react to form a α-bis-amide. sciepub.comwikipedia.org This reaction is known for its high atom economy and is generally complete within a short period. wikipedia.org The versatility of the Ugi reaction allows for the creation of diverse molecular libraries, which is particularly valuable in medicinal chemistry for the discovery of new drug candidates. sciepub.com

Formation of Imidazole-Phenol Schiff Base Compounds

The aldehyde functional group of this compound readily reacts with primary amines to form Schiff bases (imines). niscpr.res.in The condensation reaction between this compound and various substituted anilines, such as 2-toluidine or o-toluidine, yields the corresponding (E)-1-(4-(1H-imidazol-1-yl)phenyl)-N-(substituted-phenyl)methanimine compounds. niscpr.res.in These reactions are a straightforward method for introducing further structural diversity and are often carried out in ethanol (B145695). uobabylon.edu.iq The resulting Schiff bases are of interest due to their potential biological activities. niscpr.res.in

Structural Elucidation and Molecular Interactions of 4 1h Imidazol 1 Yl Benzaldehyde

Crystallographic Analysis and Solid-State Architecture

The solid-state architecture of 4-(1H-Imidazol-1-yl)benzaldehyde is primarily dictated by its crystal packing motifs and a network of weak intermolecular interactions.

Crystal Packing Motifs and Weak Intermolecular Interactions (e.g., C—H⋯N/O Interactions)

The crystal structure of this compound is stabilized by weak C—H⋯O and C—H⋯N intermolecular interactions. nih.gov Specifically, the imidazole (B134444) C—H groups form hydrogen bonds with the oxygen atom of the benzaldehyde (B42025) group (C8—H8A⋯O1i) and a nitrogen atom of a neighboring imidazole ring (C10—H10A⋯N2ii). nih.gov

In addition to these hydrogen bonds, the molecules exhibit an offset face-to-face π-stacking arrangement between the arene rings. nih.gov The key geometric parameters for this stacking are an intermolecular centroid-to-centroid distance of 3.7749 (2) Å, a plane-to-centroid distance of 3.5002 (10) Å, and a ring shift of 1.414 (3) Å. nih.gov

Interactive Table: Hydrogen-Bond Geometry for this compound

D—H···AD—H (Å)H···A (Å)D···A (Å)D—H···A (°)
C8—H8A···O1i0.952.483.323 (3)148
C10—H10A···N2ii0.952.583.468 (3)156

Symmetry codes: (i) x, y-1, z; (ii) -x+1, y+1/2, -z+1/2. Data sourced from McClements et al. (2023). nih.gov

Conformational Analysis and Molecular Geometry

Interactive Table: Selected Bond Lengths for this compound

BondLength (Å)
O1—C71.206 (3)
N1—C41.428 (3)
N1—C81.378 (3)
N1—C101.370 (3)
N2—C81.319 (3)
N2—C91.377 (3)

Data sourced from McClements et al. (2023). nih.gov

Hydrogen Bonding Networks in Derivatives

Derivatives of this compound also exhibit significant hydrogen bonding networks that dictate their crystal structures. For instance, in 1,2-bis[4-(1H-imidazol-1-yl)benzylidene]hydrazine, a derivative, molecules are linked through C—H⋯N interactions, with a dihedral angle of 28.03 (6)° between the imidazole and benzene (B151609) rings. nih.gov

In another related compound, 5-[4-(1H-Imidazol-1-yl)phenyl]-1H-tetrazole, molecules are connected via N—H⋯N hydrogen bonds between the tetrazole and imidazole moieties, forming zigzag chains. nih.gov The imidazole ring in this derivative is rotated 37.18 (09)° out of the benzene plane. nih.gov The study of these networks is crucial for understanding the structure-property relationships in this class of compounds. rsc.orgrsc.org

Supramolecular Chemistry Involving 4 1h Imidazol 1 Yl Benzaldehyde

Non-Covalent Interactions and Principles of Self-Assembly

The self-assembly of 4-(1H-Imidazol-1-yl)benzaldehyde is primarily driven by a network of weak non-covalent interactions. In the solid state, its molecules are organized through C—H⋯O and C—H⋯N hydrogen bonds. nih.gov Specifically, the imidazole (B134444) C—H groups form interactions with the oxygen atoms of the benzaldehyde (B42025) group and the nitrogen atoms of adjacent imidazole rings. nih.gov

The interplay of these weak interactions, including hydrogen bonding and π-π stacking, dictates the supramolecular architecture of this compound in the solid state.

Table 1: Key Structural Parameters for this compound Self-Assembly

ParameterValue
Intermolecular Centroid-to-Centroid Distance3.7749 (2) Å
Plane-to-Centroid Distance3.5002 (10) Å
Ring Shift1.414 (3) Å
Angle Between Imidazole and Arene Ring Planes24.58 (7)°

Design and Engineering of Imidazole-Based Supramolecular Systems

The unique structural and electronic properties of the imidazole ring make it a valuable component in the design of complex supramolecular systems. nih.gov Its ability to participate in various non-covalent interactions allows for the rational design of molecules that can self-assemble into predictable and functional architectures. nih.gov

One approach involves the use of imidazole derivatives, such as this compound, as building blocks for creating larger, more complex structures. For instance, the aldehyde functional group can be readily modified through reactions like Schiff base formation to introduce new functionalities and control the self-assembly process.

A notable application of this design principle is the development of supramolecular catalysts. By combining imidazole derivatives with other molecules, such as fluorenylmethyloxycarbonyl-modified histidine and copper ions (Cu²⁺), it is possible to fabricate nanoassemblies with enzymatic-like activity. researchgate.netsciopen.com These systems can mimic the active sites of metalloenzymes and catalyze reactions like oxidation and hydrolysis. researchgate.netsciopen.com The catalytic activity of these supramolecular systems can be fine-tuned by modifying the imidazole component, demonstrating the high degree of control achievable through rational design. sciopen.com

Coordination Chemistry with Metal Ions using this compound as a Ligand

The nitrogen atoms in the imidazole ring of this compound make it an excellent ligand for coordinating with a variety of metal ions. This coordination ability is a cornerstone of its application in creating diverse metal-organic frameworks (MOFs) and other coordination complexes.

Formation of Metal Complexes with Imidazole Ligands

This compound and its derivatives can form stable complexes with a range of transition metals. The imidazole ring typically acts as a monodentate ligand, binding to the metal center through one of its nitrogen atoms. researchgate.net The specific geometry of the resulting complex, such as tetrahedral or square planar, is influenced by the nature of the metal ion and the other ligands present. researchgate.net

The synthesis of these metal complexes often involves the reaction of the imidazole-containing ligand with a metal salt in a suitable solvent. For example, a copper complex of a related compound, 4-(imidazol-1-yl)benzoic acid, can be prepared by reacting it with copper acetate (B1210297) in N,N-dimethylformamide. google.com The resulting complexes can exhibit interesting properties with potential applications in fields such as catalysis, magnetism, and materials science. google.comnih.gov

The formation of these coordination complexes is a powerful strategy for organizing molecules in the solid state and for creating materials with tailored properties. The versatility of the imidazole ligand, combined with the diverse coordination preferences of different metal ions, provides a rich platform for the development of new functional materials.

Catalytic Applications of 4 1h Imidazol 1 Yl Benzaldehyde and Its Derivatives

Role as a Reagent in Catalytic Transformations

4-(1H-Imidazol-1-yl)benzaldehyde is a valuable reagent and building block in the synthesis of more complex molecules and materials designed for catalytic applications. evitachem.com Its structure, which combines an aromatic aldehyde with an N-arylated imidazole (B134444), provides multiple reactive sites for further chemical modification. iucr.orgnih.gov The aldehyde group can readily participate in condensation reactions, such as the formation of Schiff bases, or be reduced to an alcohol, while the imidazole ring can be functionalized or used for its inherent coordinating properties. evitachem.comnih.gov

The compound serves as a precursor for synthesizing a variety of molecules, including those with potential applications as new catalysts. evitachem.com For instance, it can be used to create larger, more complex ligands that can coordinate with metal centers to form catalytically active metal-organic frameworks or coordination polymers. Its utility as a starting material is highlighted by its use in the synthesis of 3-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-ones, which are recognized for various biological activities. iucr.org The synthesis of this compound itself can be achieved in high yield by reacting 4-bromobenzaldehyde (B125591) with imidazole in the presence of a copper(I) catalyst, underscoring the role of catalysis in producing this key reagent. iucr.orgnih.gov

Derivatives as Organocatalysts in Organic Reactions

The imidazole core is a well-established motif in organocatalysis, capable of acting as a nucleophilic or general base catalyst. Derivatives of this compound leverage this inherent reactivity to drive various organic transformations.

Imidazole and its derivatives have proven to be effective organocatalysts in multi-component reactions (MCRs), which are powerful tools for building molecular complexity in a single step. rsc.orgias.ac.in The imidazole moiety can activate substrates and facilitate key bond-forming steps. For example, imidazole itself has been used as an organocatalyst in the reaction between malononitrile, an aldehyde, and a nucleophile (like naphthol or 4-hydroxycoumarin) to produce highly functionalized chromenes and other heterocyclic systems. rsc.org

This catalytic activity extends to derivatives. A notable application is the one-pot, three-component synthesis of 2-(4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1H-benzo[d]imidazole, where a benzaldehyde (B42025) derivative, 4-(prop-2-yn-1-yloxy)benzaldehyde, is a key starting component. beilstein-journals.org In this MCR, the aldehyde reacts with 1,2-diaminobenzene to form a benzimidazole (B57391) ring in a process that can be catalyzed and integrated with a copper-catalyzed azide-alkyne cycloaddition. beilstein-journals.org The efficiency of MCRs often relies on the catalyst's ability to orchestrate a sequence of reactions, a role for which imidazole derivatives are well-suited.

The development of environmentally benign chemical processes is a central goal of modern chemistry. Imidazole derivatives are instrumental in creating green catalytic systems, primarily by enabling reactions in aqueous media or under solvent-free conditions. bohrium.comfrontiersin.org Imidazole has been employed as an organocatalyst for the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones in a water and ethanol (B145695) mixture, which serves as a greener, recyclable reaction medium. ias.ac.in This method offers high yields, mild conditions, and easy product isolation without the need for column chromatography. ias.ac.in

Furthermore, supported catalysts are a cornerstone of green chemistry as they can be easily separated and reused. Supported ionic liquid-like phase (SILLP) catalysts have been used for the efficient synthesis of imidazole derivatives through three-component condensation reactions, highlighting advantages like simple procedures and catalyst reusability. rhhz.net Similarly, clay-based catalysts, which are inexpensive and non-hazardous, have been successfully used in the four-component synthesis of complex imidazole derivatives, promoting efficiency and reusability. researchgate.net Theoretical and experimental studies on the synthesis of 4,5-diphenyl-1H-imidazole derivatives using a magnetically recoverable nanocatalyst under solvent-free conditions further demonstrate the move toward sustainable catalytic processes. bohrium.com

Imidazole-Functionalized Materials as Catalytic Platforms

Immobilizing catalytic species onto solid supports is a key strategy for creating robust and recyclable catalytic systems. Materials functionalized with imidazole groups serve as excellent platforms for anchoring catalytically active metal species.

Polymer microspheres and microfibers containing the imidazole functionality have been prepared and used to immobilize oxovanadium(IV). rsc.org These materials demonstrated significant catalytic activity in the oxidation of thioanisole (B89551) using hydrogen peroxide. The microspherical catalysts were recyclable, showing no decrease in activity after three successive reactions. rsc.org Another advanced application involves imidazole-functionalized polyoxometalates, which act as heterogeneous catalysts for the selective oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-diformylfuran (DFF) using atmospheric oxygen. acs.org These catalysts showed high conversion and selectivity and maintained their activity over multiple cycles. acs.org

The table below summarizes the properties and performance of two imidazole-functionalized catalytic materials.

Catalytic Platform Support Material Catalytic Species Target Reaction Key Findings Reference
Imidazole-Functionalized MicrospheresPolymer MicrospheresOxovanadium(IV)Oxidation of thioanisole>99% conversion; Recyclable for 3 cycles with no loss in activity. rsc.org
Imidazole-Functionalized PolyoxometalateMo–V ClusterVanadium GroupsOxidation of HMF to DFF95% HMF conversion with 95% selectivity for DFF; Stable for 5 cycles. acs.org

Catalytic Epoxidation of Olefins with Imidazole Derivatives

Derivatives of this compound, and structurally similar N-arylated imidazoles, play a crucial role as co-catalysts in the epoxidation of olefins, particularly in systems using hydrogen peroxide (H₂O₂) as the oxidant. ewha.ac.krnih.gov While iron(III) porphyrin complexes alone may not efficiently catalyze epoxidation with H₂O₂, the addition of an imidazole derivative like 5-chloro-1-methylimidazole (B19843) can dramatically increase the yield of epoxides. nih.gov

The role of the imidazole is proposed to be the deceleration of the O-O bond cleavage in the iron(III) hydroperoxide intermediate, allowing the oxygen atom to be transferred to the olefin before unproductive decomposition occurs. nih.gov This effect is also observed with other iron(III) porphyrin complexes. nih.gov Similarly, peroxovanadate imidazole complexes have been studied as catalysts for olefin epoxidation, with density functional theory calculations helping to elucidate the reaction mechanism. acs.org

Research has shown that compounds like 1-(4-methoxyphenyl)-1H-imidazole, which is structurally analogous to this compound, can act as catalysts in the epoxidation of olefins, achieving moderate to good yields under mild conditions. iucr.orgnih.gov

The table below details the catalytic epoxidation of cyclohexene (B86901) using an iron(III) porphyrin complex with and without an imidazole derivative.

Catalyst System Olefin Oxidant Additive Product Yield (Cyclohexene Oxide) Reference
Fe(TMP)ClCyclohexeneH₂O₂None0% nih.gov
Fe(TMP)ClCyclohexeneH₂O₂5-Chloro-1-methylimidazoleHigh Yield nih.gov

This demonstrates the essential role of the imidazole derivative in activating the primary catalyst for the epoxidation reaction.

Biomedical and Agricultural Research Applications of 4 1h Imidazol 1 Yl Benzaldehyde Derivatives

Antimicrobial Research

The core structure of 4-(1H-imidazol-1-yl)benzaldehyde serves as a building block for the synthesis of various compounds with potential antimicrobial properties. nih.gov

Antifungal Activity Studies

Derivatives of this compound have demonstrated notable antifungal capabilities. A series of 3-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-ones, synthesized from this compound, were evaluated for their antifungal properties, with some compounds showing significant activity. sigmaaldrich.com The antifungal action of benzaldehyde (B42025) derivatives, in general, is often linked to their ability to disrupt the cellular antioxidation systems of fungi. nih.gov By targeting components like superoxide (B77818) dismutases and glutathione (B108866) reductase, these compounds can inhibit fungal growth. nih.gov

Research into other imidazole-containing compounds has further highlighted their potential. For instance, certain 3-(1H-imidazol-1-yl)propan-1-one oxime esters have shown anti-Candida activity superior to the standard antifungal drug, fluconazole (B54011). mdpi.com Specifically, compound 5j, (E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime, was found to be significantly more potent than both fluconazole and miconazole (B906) against Candida albicans. mdpi.com Similarly, studies on benzimidazole (B57391) derivatives, which share a core structural feature, have shown that compounds like 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole exhibit strong antifungal effects. nih.gov

The table below summarizes the antifungal activity of selected imidazole (B134444) and benzimidazole derivatives.

Compound/Derivative ClassFindingReference Organism(s)
3-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-onesShowed significant antifungal activity.Not specified
BenzaldehydesInhibit fungal growth by disrupting cellular antioxidation. nih.govAspergillus fumigatus, A. flavus, A. terreus, Penicillium expansum, Saccharomyces cerevisiae nih.gov
3-(1H-Imidazol-1-yl)propan-1-one Oxime EstersExhibited better anti-Candida activity than fluconazole. mdpi.comCandida albicans, Candida tropicalis mdpi.com
1-Nonyl-1H-benzo[d]imidazole & 1-Decyl-1H-benzo[d]imidazoleDisplayed the best antifungal activities among tested benzimidazole derivatives. nih.govAspergillus species, dermatophytes nih.gov

Antibacterial Activity Investigations

The versatility of this compound extends to the synthesis of compounds with antibacterial properties. nih.gov For example, it is a key reagent in creating 3-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-ones, which have been investigated for their antibacterial effects. nih.gov

Broader research into imidazole-containing molecules has revealed promising antibacterial agents. For instance, certain quinolone/imidazole hybrids have demonstrated good activity against both Gram-positive and Gram-negative bacteria. nih.gov One such hybrid, 8-chloro-1-cyclopropyl-6-fluoro-7-(3-{[2-hydroxy-3-(2-methyl-5-nitro-1H-imidazol-1-yl)propyl]amino}pyrrolidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, showed potent activity against Pseudomonas aeruginosa. nih.gov

Furthermore, Schiff's base derivatives incorporating an imidazole nucleus have emerged as a significant area of antibacterial research. academiaone.org Specific derivatives have shown strong inhibition against strains of Staphylococcus aureus and Escherichia coli. academiaone.org However, not all imidazole derivatives exhibit broad-spectrum activity. For example, while some 4,5-diphenyl-1H-imidazole derivatives were synthesized and tested, most showed no antibacterial activity, with one compound being potent against Staphylococcus aureus and another showing moderate activity against Staphylococcus aureus and Enterococcus faecalis. scirp.org

The following table presents findings on the antibacterial activity of various imidazole derivatives.

Compound/Derivative ClassFindingReference Organism(s)
3-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-onesInvestigated for antibacterial activity.Not specified
Quinolone/Imidazole HybridsExhibited good antibacterial activity against Gram-positive and Gram-negative bacteria. nih.govPseudomonas aeruginosa nih.gov
Schiff's Base Derivatives with ImidazoleShowed effective inhibition against S. aureus and E. coli. academiaone.orgStaphylococcus aureus, Escherichia coli academiaone.org
4,5-Diphenyl-1H-imidazole DerivativesMost showed no activity, with exceptions for S. aureus and E. faecalis. scirp.orgStaphylococcus aureus, Enterococcus faecalis scirp.org

Antileishmanial Activity

Derivatives of this compound have also been explored for their potential against leishmaniasis, a neglected tropical disease. sigmaaldrich.com A series of 3-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-ones, synthesized from this aldehyde, underwent preliminary evaluation for their antileishmanial activity, with some compounds showing promising results. sigmaaldrich.com

Research on related structures, such as 4-(1H-pyrazol-1-yl)benzenesulfonamides, has also yielded active compounds against Leishmania infantum and Leishmania amazonensis. nih.gov Two of these compounds demonstrated a profile similar to the drug pentamidine (B1679287) but with lower cytotoxicity, marking them as viable prototypes for developing new antileishmanial drugs. nih.gov

Anti-Cancer and Related Therapeutic Research

The imidazole scaffold is a key feature in many compounds investigated for their anti-cancer properties. nih.gov

Inhibition of Cancer Cell Pathways (e.g., Mitochondrial Membrane Potential, Histone Deacetylase 1)

Derivatives of this compound and related imidazole compounds have been shown to interfere with critical pathways in cancer cells. One significant area of research is the inhibition of histone deacetylases (HDACs), enzymes that are often dysregulated in cancer. nih.gov The inhibition of HDAC1 and HDAC2, in particular, has been shown to enhance the efficiency of CRISPR/Cas9 gene editing, suggesting a role in advanced cancer therapies. nih.govresearchgate.net

Furthermore, some benzimidazole derivatives have demonstrated the ability to overcome resistance to cancer drugs like imatinib. nih.gov These compounds can induce cytotoxicity in both imatinib-sensitive and imatinib-resistant chronic myeloid leukemia (CML) cells. nih.gov Mechanistic studies on other imidazole-based compounds have revealed their ability to act as multi-kinase inhibitors, targeting key enzymes such as EGFR, HER2, and CDK2, which are crucial for cancer cell proliferation. nih.gov

Modulation of Cellular Processes (e.g., Apoptosis, Astrocyte Proliferation)

A key mechanism through which imidazole derivatives exert their anti-cancer effects is the induction of apoptosis, or programmed cell death. nih.gov Studies have shown that imidazole and its derivatives can induce apoptosis in various cancer cell lines. researchgate.net For example, certain 1-(4-substituted phenyl)-2-ethyl imidazole derivatives have been identified as apoptosis inducers, acting through the mitochondrial pathway by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. nih.gov

Similarly, some benzimidazole derivatives have been found to induce apoptosis in chronic myeloid leukemia cells by activating caspase-3/7. nih.gov In another study, a lead benzimidazole-hydrazone hybrid compound was shown to induce cell cycle arrest and apoptosis in liver cancer cells, accompanied by the upregulation of caspase-3 and Bax and the downregulation of Bcl-2. nih.gov The induction of apoptosis is a highly sought-after characteristic in the development of new cancer therapies. nih.gov

The table below details the effects of imidazole derivatives on cancer cell processes.

Compound/Derivative ClassEffectCell Line(s)
1-(4-Substituted phenyl)-2-ethyl Imidazole DerivativesInduces apoptosis via the mitochondrial pathway. nih.govHeLa nih.gov
2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole DerivativesTriggers cytotoxicity and caspase-3/7 activation. nih.govK562S (imatinib-sensitive CML), K562R (imatinib-resistant CML) nih.gov
(E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazidesInduces cell cycle arrest and apoptosis; upregulates caspase-3 and Bax, downregulates Bcl-2. nih.govHepG2 (liver cancer) nih.gov
ImidazoleInduces apoptosis. researchgate.netHEC-1B (endometrial adenocarcinoma) researchgate.net

Phosphodiesterase (PDE) Inhibition Studies

The imidazole nucleus is a key structural feature in numerous compounds designed as phosphodiesterase (PDE) inhibitors. PDEs are enzymes that regulate cellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger in inflammatory pathways. Inhibition of PDE, particularly the PDE4 isoform, is a validated strategy for treating inflammatory diseases. While the imidazole motif is of significant interest in the design of PDE inhibitors, specific research focusing on derivatives of this compound for PDE inhibition is not extensively documented in the current scientific literature.

Positive Inotropic Activity Investigations

Derivatives of this compound have been investigated for their potential in treating cardiac arrhythmias. In one major study, the 4-(1H-imidazol-1-yl)phenyl moiety was used as a bioisosteric replacement for the methylsulfonylamino group found in known class III antiarrhythmic agents. nih.gov Researchers synthesized a series of 18 N-substituted imidazolylbenzamides and evaluated their cardiac electrophysiological activity. nih.gov

The study found that several of these derivatives exhibited significant potency in an in vitro Purkinje fiber assay, comparable to the established class III agent sematilide. nih.gov This indicates that the 1H-imidazol-1-yl group is a viable structural component for achieving class III electrophysiological effects, which are characterized by a prolongation of the action potential duration. nih.gov

One of the most promising compounds from this series, N-[2-(Diethylamino)ethyl]-4-(1H-imidazol-1-yl)benzamide dihydrochloride , was further tested in in vivo models of reentrant arrhythmias. It demonstrated both potency and efficacy comparable to sematilide, highlighting its potential as a developmental candidate for cardiovascular therapies. nih.gov

Table 1: In Vitro Cardiac Electrophysiological Activity of Selected 4-(1H-Imidazol-1-yl)benzamide Derivatives

Compound Description Activity Profile
N-[2-(Diethylamino)ethyl]-4-(1H-imidazol-1-yl)benzamide dihydrochloride Dihydrochloride salt of the lead benzamide (B126) derivative. Potency in Purkinje fiber assay comparable to sematilide; demonstrated efficacy in in vivo arrhythmia models. nih.gov

| General N-substituted imidazolylbenzamides | A series of 18 derivatives with varied N-substituents. | Several compounds showed significant class III antiarrhythmic activity. nih.gov |

General Role in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a cornerstone in medicinal chemistry due to the prevalence of N-arylated imidazoles in a wide array of biologically active compounds. nih.govresearchgate.net It serves as a versatile starting material for synthesizing molecules targeting a range of diseases, including cancer, as well as fungal and parasitic infections. nih.gov

Research has shown that this compound itself, considered a chalcone (B49325) derivative, possesses direct anticancer activity. It was found to inhibit the growth of human breast cancer cells (MDA-MB231) and induce apoptosis, with an IC50 value of 18 µM. biosynth.com The mechanism of action involves the inhibition of the mitochondrial membrane potential. biosynth.com Furthermore, the compound has been noted for its ability to cross the blood-brain barrier and inhibit astrocyte proliferation, suggesting potential applications in neurological disorders. biosynth.com

The aldehyde functional group makes it a ready precursor for creating more complex molecules. For instance, it has been used to synthesize a series of 3-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-ones, which have demonstrated not only antifungal but also antioxidant and antileishmanial activities. nih.gov This highlights the compound's role as a key building block for generating diverse molecular libraries for drug screening. nih.govnih.gov

Table 2: Investigated Anticancer Activity of this compound

Compound Cell Line Activity Mechanism

| This compound | MDA-MB231 (Human Breast Cancer) | IC50: 18 µM biosynth.com | Inhibition of mitochondrial membrane potential, induction of apoptosis. biosynth.com |

Agricultural Applications

The N-arylated imidazole structural motif is well-established in agricultural science for its use in creating potent fungicides and herbicides. nih.govresearchgate.netresearchgate.net Derivatives of this compound have been a particular focus of research into new antifungal agents.

A significant body of work involves the synthesis of imidazole-chalcone derivatives, which combine the antifungal properties of both the azole ring and the chalcone scaffold. mdpi.com In one study, a series of 15 novel 1-(4-(1H-imidazol-1-yl)phenyl)-3-(4-substituted-phenyl)prop-2-en-1-one derivatives were synthesized and evaluated for their activity against several Candida species. mdpi.comnih.gov

The results were highly promising, with several derivatives showing potent anticandidal activity. The most active compounds demonstrated Minimum Inhibitory Concentration (MIC50) values ranging from 0.78 µg/mL to 3.125 µg/mL. nih.gov Notably, one derivative, compound 3c , exhibited antifungal activity comparable to the commercial drug ketoconazole. nih.gov Further investigation revealed that these compounds act by inhibiting ergosterol (B1671047) biosynthesis, a critical pathway for maintaining the integrity of the fungal cell membrane. mdpi.comnih.gov

Table 3: Anticandidal Activity of Potent Imidazole-Chalcone Derivatives

Compound ID Candida albicans (MIC50 µg/mL) Candida krusei (MIC50 µg/mL) Candida parapsilosis (MIC50 µg/mL) Candida glabrata (MIC50 µg/mL)
3a 3.125 1.56 1.56 1.56
3b 1.56 1.56 1.56 0.78
3c 1.56 0.78 0.78 0.78
3d 3.125 1.56 1.56 1.56
Ketoconazole (Reference) 1.56 1.56 0.78 1.56

Data sourced from a study on new imidazole-chalcones. mdpi.comnih.gov

The class of compounds known as N-arylated imidazoles, which includes this compound, has been identified for its applications as plant growth regulators. nih.govresearchgate.net These compounds can influence various physiological processes in plants. While the general class is recognized for this potential, specific studies detailing the plant growth regulation activities of this compound or its direct derivatives are not extensively reported. However, related research on other imidazole-based structures, such as imidazole-4-carboxamides produced by certain fungi, has shown plant growth-promoting activity, reinforcing the potential of the imidazole core in agricultural applications. cdnsciencepub.com

Theoretical and Computational Investigations of 4 1h Imidazol 1 Yl Benzaldehyde

Density Functional Theory (DFT) Studies on Molecular Stability and Intermolecular Interactions

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and properties of molecules. For 4-(1H-Imidazol-1-yl)benzaldehyde, DFT studies, complemented by single-crystal X-ray diffraction, have been instrumental in understanding its stability and the nature of its intermolecular forces.

The solid-state structure of this compound reveals that its molecular stability is significantly influenced by a network of weak intermolecular interactions. nih.gov These are not covalent bonds but rather weaker forces that dictate how the molecules arrange themselves in a crystal lattice. Specifically, the interactions involve hydrogen atoms from the C-H bonds of the imidazole (B134444) ring engaging with the oxygen atom of the benzaldehyde (B42025) group and a nitrogen atom of a neighboring imidazole ring. nih.govresearchgate.net

Table 1: Intermolecular Interaction Data for this compound

Interaction TypeDonor-H···Acceptor
C—H···OImidazole C—H ··· Benzaldehyde O
C—H···NImidazole C—H ··· Imidazole N

Molecular Docking Simulations for Biological Activity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used in drug discovery to predict how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme.

While specific docking studies exclusively on this compound are not extensively detailed in the provided context, the broader class of imidazole derivatives is a subject of intense investigation for their diverse biological activities. evitachem.com The imidazole moiety is a key feature in many pharmaceutically active compounds. acs.org

Molecular docking simulations on related imidazole-containing compounds have shown their potential to inhibit various enzymes. A crucial aspect of this interaction is the ability of the imidazole ring's nitrogen atom, with its lone pair of electrons, to coordinate with metal ions present in the active sites of metalloenzymes. mdpi.com For instance, in studies of Heme Oxygenase-1 (HO-1) inhibitors, the imidazole ring of the inhibitor directly interacts with the iron (Fe²⁺) atom of the heme substrate. mdpi.com This interaction is critical for the inhibitory activity, as it blocks the enzyme's normal function. mdpi.com

Given that this compound possesses this key imidazole structure, it is a candidate for similar interactions. Molecular docking could be employed to screen it against a library of biological targets. For example, its potential as an antibacterial agent could be assessed by docking it into the active site of essential bacterial enzymes, such as the FabH-CoA complex in E. coli. acs.org Such simulations would calculate the binding energy and identify key interactions (like hydrogen bonds and hydrophobic interactions), providing a theoretical basis for its potential therapeutic applications. nih.gov

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts

Adductm/z (mass to charge ratio)Predicted CCS (Ų)
[M+H]⁺173.07094133.7
[M+Na]⁺195.05288143.2
[M-H]⁻171.05638138.2
[M+NH₄]⁺190.09748153.0
[M+K]⁺211.02682140.2
[M+H-H₂O]⁺155.06092125.7

Data sourced from PubChemLite. uni.lu

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry offers powerful methods to elucidate the step-by-step mechanisms of chemical reactions, including the identification of transition states and intermediates. This provides a deeper understanding of reaction pathways and can help in optimizing reaction conditions.

This compound is a versatile reagent used in the synthesis of more complex molecules. nih.gov For example, it undergoes Claisen–Schmidt condensation with ketones like 4′-methylacetophenone to form chalcone (B49325) derivatives. chemicalbook.com Computational studies, such as those using DFT, can be applied to model this reaction. Such a study would map out the potential energy surface of the reaction, calculating the energies of reactants, products, and any intermediates and transition states. This would clarify whether the reaction proceeds through a stepwise or concerted mechanism and identify the rate-determining step.

Furthermore, the synthesis of this compound itself, often achieved by reacting 4-bromobenzaldehyde (B125591) with imidazole using a copper catalyst, presents another area for computational investigation. nih.gov Theoretical studies could explore the catalytic cycle of the copper catalyst, detailing how it facilitates the bond formation between the benzaldehyde and imidazole rings. Understanding these mechanisms at a molecular level is crucial for developing more efficient and environmentally friendly synthetic protocols. nih.gov

Advanced Analytical Methodologies for Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 4-(1H-Imidazol-1-yl)benzaldehyde, providing detailed information about the hydrogen and carbon skeletons of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aldehyde, aromatic, and imidazole (B134444) protons. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aldehyde proton (-CHO) appears as a singlet at approximately 10.05 ppm. nih.gov The protons on the benzaldehyde (B42025) ring appear as doublets, with the two protons adjacent to the aldehyde group resonating at around 8.03 ppm and the other two at about 7.60 ppm. nih.gov The protons of the imidazole ring show distinct signals: a singlet at 7.99 ppm and two multiplets at approximately 7.39 and 7.26 ppm. nih.gov

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by identifying all unique carbon environments. The aldehydic carbon (C=O) shows a characteristic peak at around 190.48 ppm. nih.gov The carbon atoms of the benzene (B151609) ring and the imidazole ring resonate in the aromatic region, typically between 117 and 142 ppm. nih.gov For instance, in CDCl₃, the imidazole carbons appear at approximately 135.28, 131.23, and 117.54 ppm, while the benzaldehyde ring carbons are observed at roughly 141.60, 134.84, 131.48, and 120.97 ppm. nih.gov

Detailed NMR data from a study using CDCl₃ as the solvent is presented below:

Table 1: ¹H and ¹³C NMR Data for this compound in CDCl₃

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Aldehyde H 10.05 (s) -
Aldehyde C - 190.48
Aryl H (ortho to CHO) 8.03 (d, J = 8.6 Hz) -
Aryl H (ortho to Imidazole) 7.60 (d, J = 8.6 Hz) -
Imidazole H 7.99 (s) 135.28
Imidazole H 7.39 (m) 131.23
Imidazole H 7.26 (m) 117.54
Aryl C (ipso to CHO) - 134.84
Aryl C (ipso to Imidazole) - 141.60
Aryl C (ortho to CHO) - 131.48
Aryl C (ortho to Imidazole) - 120.97

Data sourced from a study by McClements et al. nih.gov

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are utilized to identify the functional groups present in this compound by detecting the vibrations of its chemical bonds.

The most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group, which typically appears in the range of 1676 to 1700 cm⁻¹. nih.govdocbrown.info Aromatic C-H stretching vibrations are observed as weaker bands around 3109-3138 cm⁻¹. nih.gov The spectrum also displays characteristic absorptions for the aromatic C=C stretching vibrations of the benzene ring, generally found between 1519 and 1604 cm⁻¹. nih.gov Additionally, the Fermi doublet of the aldehyde C-H stretch can be seen at approximately 2746 and 2818 cm⁻¹. nih.gov

Table 2: Key FT-IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3138, 3109 Weak to Medium
Aldehyde C-H Stretch (Fermi doublet) 2818, 2746 Medium
Aldehyde C=O Stretch 1676 Strong
Aromatic C=C Stretch 1604, 1519 Strong

Data based on Attenuated Total Reflectance (ATR) FT-IR spectroscopy. nih.gov

X-ray Diffraction (XRD) and Single Crystal X-ray Diffraction (SCXRD)

X-ray diffraction techniques, particularly Single Crystal X-ray Diffraction (SCXRD), provide definitive information about the three-dimensional molecular structure and crystal packing of this compound.

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. When coupled with liquid chromatography (LC-MS), it also allows for the separation and identification of the compound in complex mixtures.

The nominal molecular weight of this compound is 172.18 g/mol . nih.gov High-resolution mass spectrometry (HRMS) provides a more precise mass measurement, which can be used to confirm the molecular formula, C₁₀H₈N₂O. nih.gov The mass spectrum will show a prominent molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight. uni.lu

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and effective technique for monitoring the progress of chemical reactions involving this compound. frontiersin.org It is widely used to qualitatively assess the consumption of starting materials and the formation of products.

In a typical application, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is then developed in an appropriate solvent system. The positions of the spots corresponding to the starting materials and products are visualized, often under UV light. By comparing the relative intensities of these spots over time, a chemist can determine when the reaction has reached completion. For instance, in the synthesis of derivatives from this compound, TLC can be used to track the disappearance of the aldehyde and the appearance of the new product spot with a different retention factor (Rf) value. nih.gov

Spectrophotometric Techniques (e.g., UV-Vis Spectroscopy) for Electronic Structure Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic structure of this compound. This technique measures the absorption of UV and visible light by the molecule, which corresponds to electronic transitions between different energy levels.

The UV-Vis spectrum of this compound typically exhibits absorption maxima in the ultraviolet region. These absorptions are attributed to π→π* electronic transitions within the conjugated system formed by the benzaldehyde and imidazole rings. The specific wavelengths of maximum absorbance (λmax) can be influenced by the solvent and the substitution pattern on the aromatic rings.

Elemental Analysis

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (carbon, hydrogen, nitrogen, and oxygen) in a sample of this compound. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula, C₁₀H₈N₂O.

This comparison serves as a crucial check for the purity and empirical formula of the synthesized compound. A close agreement between the experimental and calculated values provides strong evidence for the compound's identity and purity.

Table 3: Theoretical Elemental Composition of this compound (C₁₀H₈N₂O)

Element Atomic Mass Number of Atoms Total Mass Mass Percentage (%)
Carbon (C) 12.011 10 120.11 69.76
Hydrogen (H) 1.008 8 8.064 4.68
Nitrogen (N) 14.007 2 28.014 16.28
Oxygen (O) 15.999 1 15.999 9.29

| Total | | | 172.187 | 100.00 |

Thermogravimetric Analysis (TGA) and Brunauer–Emmett–Teller (BET) Surface Area Analysis

Thermogravimetric Analysis (TGA) and Brunauer–Emmett–Teller (BET) analysis are essential for evaluating the thermal and surface properties of materials derived from this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing critical insights into its thermal stability and composition. For coordination polymers, TGA curves reveal distinct stages of weight loss. Typically, an initial weight loss at lower temperatures (below 150 °C) corresponds to the removal of guest or solvent molecules residing within the pores of the material. Subsequent, more significant weight loss at higher temperatures indicates the decomposition of the organic ligands and the ultimate breakdown of the framework's structure. For example, in studies of coordination polymers with related imidazole-based ligands, decomposition of the framework often begins at temperatures above 200 °C. A TGA analysis of a hypothetical coordination polymer derived from this compound would be expected to show the temperature at which the framework is stable, a crucial parameter for its potential use in various thermal applications.

Below is an illustrative data table showing typical TGA findings for a coordination polymer, demonstrating the type of information obtained from the analysis.

Compound Temperature Range (°C) Weight Loss (%) Attribution
\multirow{2}{*}{{[Zn(1,4-bmimb)(PhAA)₂]·H₂O}n}158 - 2002.6 (calc. 2.9)Loss of uncoordinated water molecules
> 42049 (calc. 48.12)Decomposition and removal of PhAA ligands
Data sourced from a study on a coordination polymer with a related bis-imidazole ligand (1,4-bmimb = 1,4-bis((2-methyl-1H-imidazol-1-yl)methyl)benzene).

Electron Microscopy (e.g., Field Emission Scanning Electron Microscopy (FESEM), Transmission Electron Microscopy (TEM))

Electron microscopy techniques are indispensable for the direct visualization of the surface morphology and internal structure of materials at the micro- and nanoscale.

Field Emission Scanning Electron Microscopy (FESEM) provides high-resolution images of a material's surface topography. In the characterization of coordination polymers or MOFs, FESEM is used to determine the size, shape, and uniformity of the synthesized crystals. For instance, FESEM images could reveal whether a material made using this compound forms as nanorods, nanosheets, or well-defined polyhedral crystals. This morphological information is crucial as the crystal habit can influence properties such as catalytic activity and sorption kinetics. Characterization of related materials, such as a trinuclear Mn(II) complex, has utilized FESEM to understand the material's surface morphology.

Transmission Electron Microscopy (TEM) offers even greater magnification, allowing for the study of a material's internal structure, including its porosity and crystalline lattice. For a porous framework, TEM can provide direct visual evidence of ordered channels and cages. When combined with selected area electron diffraction (SAED), TEM can confirm the crystallinity and crystallographic orientation of the material. The ability to visualize nanoscale structures is fundamental to confirming that the synthesis of a desired framework has been successful and to understanding the relationship between the structure and its observed properties. The use of TEM is well-established for elucidating the structure of complex self-assembled materials, including coordination polymers.

The following table exemplifies the type of morphological data that can be obtained through electron microscopy for related materials.

Technique Observation Inferred Property
FESEM Uniform, well-defined crystal shapes (e.g., rhombic, rod-like)High sample purity and crystallinity
TEM Ordered, periodic porous structures; lattice fringesConfirms microporous nature and crystalline framework
SAED Discrete diffraction spots in a regular patternSingle-crystalline nature of the material
This table represents typical observations for well-ordered coordination polymers and MOFs.

Q & A

Q. What are the common synthetic routes for preparing 4-(1H-Imidazol-1-yl)benzaldehyde, and what catalytic systems are employed?

The compound is synthesized via N-arylation of imidazole using hexadecyltrimethylammonium bromide as a phase-transfer catalyst. This method enables efficient coupling under mild conditions, followed by purification via recrystallization or column chromatography. Subsequent condensation reactions with acetophenones yield α,β-unsaturated ketones for further functionalization .

Q. What spectroscopic techniques are essential for characterizing this compound?

1H and 13C NMR spectroscopy are critical, with diagnostic signals for the aldehyde proton (δ ~10 ppm) and imidazole ring protons (δ 7–8 ppm). Mass spectrometry (MS) confirms molecular weight (m/z 172.18), while FT-IR identifies carbonyl stretching vibrations (νC=O ~1700 cm⁻¹). Impurities like structural isomers (e.g., 4-(3-methylimidazol-1-yl)benzaldehyde) can be resolved using 2D NMR (COSY, HSQC) .

Q. How is this compound utilized in the synthesis of chalcone derivatives?

It undergoes Claisen-Schmidt condensation with substituted acetophenones in methanol under ambient conditions, forming α,β-unsaturated ketones. Reaction progress is monitored by TLC, and products are evaluated for antifungal activity via microdilution assays with spectrophotometric absorbance measurements (650 nm) after 48–72 hours of incubation .

Q. What safety considerations are critical when handling this compound in laboratory settings?

Use fume hoods and personal protective equipment (gloves, goggles) due to potential respiratory and skin irritation. Storage should be in a cool, dry place away from oxidizing agents. Spill management requires inert absorbents (vermiculite) and ethanol for decontamination .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR data caused by structural isomer impurities during synthesis?

Quantitative NMR (qNMR) integration ratios (e.g., 7.4% impurity detection) combined with preparative HPLC (C18 column, acetonitrile/water gradient) or silica gel chromatography (ethyl acetate/methanol eluents) effectively isolate the target compound. Isotopic labeling (e.g., 13C-enriched substrates) aids in tracking reaction pathways .

Q. What strategies optimize transition-metal-free trifluoromethylation of this compound derivatives?

Electron-withdrawing substituents enhance electrophilicity at the aldehyde group, facilitating nucleophilic attack by CF3−. Kinetic studies using in situ IR spectroscopy and Hammett plots (σ values) quantify substituent effects. Solvent optimization (e.g., DMF/water mixtures) improves yields by stabilizing reactive intermediates .

Q. How does automated synthesis integrate this compound into high-throughput platforms?

Capsule-based systems employ sequential amine-aldehyde couplings with a 2:1 molar ratio of reagents. Post-reaction purification uses ternary solvent gradients (ethyl acetate/MeOH/triethylamine, 89:10:1), achieving >80% yields. Real-time monitoring via inline UV-Vis ensures reaction completion .

Q. What crystallographic techniques elucidate supramolecular interactions in coordination polymers derived from this compound?

Single-crystal X-ray diffraction reveals π-π stacking between imidazole rings (3.5–4.0 Å spacing) and hydrogen-bonding networks involving the aldehyde oxygen (O···H distances ~2.1 Å). These interactions guide the design of magnetically bistable materials with tunable spin-crossover properties .

Q. How are structure-activity relationships (SARs) evaluated for antifungal thiazole derivatives synthesized from this compound?

Thiosemicarbazone intermediates are cyclized with phenacyl bromides to form thiazoles. SAR studies correlate substituent electronegativity (Hammett σ constants) with antifungal MIC values. Molecular docking (e.g., CYP51 enzyme targets) identifies key hydrogen-bonding interactions (e.g., imidazole N-H···O=C) .

Q. What analytical challenges arise in quantifying trace impurities during large-scale synthesis?

LC-MS/MS with multiple reaction monitoring (MRM) detects impurities at ppm levels. Isotope dilution assays (e.g., deuterated internal standards) improve accuracy. Conflicting data between HPLC and NMR require cross-validation using standard addition methods .

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4-(1H-Imidazol-1-yl)benzaldehyde
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4-(1H-Imidazol-1-yl)benzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.